molecular formula C14H16O2 B14493092 6-(3-Ethenylphenyl)hexane-2,4-dione CAS No. 63353-09-3

6-(3-Ethenylphenyl)hexane-2,4-dione

Cat. No.: B14493092
CAS No.: 63353-09-3
M. Wt: 216.27 g/mol
InChI Key: QBWQHMLFRVYSBG-UHFFFAOYSA-N
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Description

6-(3-Ethenylphenyl)hexane-2,4-dione is an organic compound with the molecular formula C14H16O2 It is characterized by the presence of a phenyl group substituted with an ethenyl group at the third position and a hexane-2,4-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Ethenylphenyl)hexane-2,4-dione typically involves the reaction of 3-ethenylphenylmagnesium bromide with hexane-2,4-dione under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3-Ethenylphenyl)hexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diketone groups to diols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-Ethenylphenyl)hexane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Ethenylphenyl)hexane-2,4-dione involves its interaction with various molecular targets. The diketone groups can act as electrophilic centers, facilitating reactions with nucleophiles. Additionally, the phenyl ring can undergo aromatic interactions, contributing to the compound’s overall reactivity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Hexane-2,4-dione: A simpler diketone with similar reactivity but lacking the phenyl and ethenyl groups.

    3-Ethenylphenyl derivatives: Compounds with the same phenyl substitution but different backbone structures.

    Cyclohexane-2,4-dione: A cyclic diketone with comparable chemical properties.

Uniqueness

6-(3-Ethenylphenyl)hexane-2,4-dione is unique due to the combination of its phenyl and ethenyl groups with the hexane-2,4-dione backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

63353-09-3

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

6-(3-ethenylphenyl)hexane-2,4-dione

InChI

InChI=1S/C14H16O2/c1-3-12-5-4-6-13(10-12)7-8-14(16)9-11(2)15/h3-6,10H,1,7-9H2,2H3

InChI Key

QBWQHMLFRVYSBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CCC1=CC(=CC=C1)C=C

Origin of Product

United States

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